キスペプチン 234

説明

Kisspeptin 234 is a synthetic peptide that acts as an antagonist to the kisspeptin receptor, also known as GPR54 or KISS1R. Kisspeptins are a family of peptides that play a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis, which is essential for reproductive function. Kisspeptin 234 is particularly significant in scientific research due to its ability to inhibit the action of kisspeptin, thereby providing insights into the physiological and pathological roles of kisspeptin signaling.

科学的研究の応用

Kisspeptin 234 has a wide range of applications in scientific research:

Reproductive Biology: It is used to study the regulation of the hypothalamic-pituitary-gonadal axis and its role in reproductive function.

Cancer Research: Kisspeptin signaling is implicated in the suppression of metastasis in certain cancers, and Kisspeptin 234 helps in understanding these mechanisms.

Cardiovascular Research: Studies have shown that Kisspeptin 234 can influence cardiovascular functions, including the development of uremic cardiomyopathy.

Endocrinology: It is used to investigate the role of kisspeptin in hormone regulation and its potential therapeutic applications.

作用機序

Target of Action

Kisspeptin 234 primarily targets the kisspeptin receptor (KISS1R, also known as GPR54) located on neurons that produce gonadotropin-releasing hormone (GnRH) . The KISS1R is a major positive regulator of the neuroendocrine-reproductive axis in mammals .

Mode of Action

Kisspeptin 234 acts as an antagonist to the kisspeptin receptor . It inhibits the stimulation of inositol phosphate (IP) and the release of GnRH . By binding to its cognate receptor (i.e., GPR54), it antagonizes the activation of GPR54 induced by kisspeptin-10 . This interaction results in the modulation of GnRH secretion, thereby influencing downstream events supporting reproduction .

Biochemical Pathways

Kisspeptin 234 affects several biochemical pathways. It plays a significant role in the hypothalamic-pituitary-gonadal (HPG) axis by regulating the secretion of GnRH . Dysregulation of the KISS1R-mediated pathways, which Kisspeptin 234 influences, are associated with the development of fibrosis in cancerous diseases . Moreover, it has been suggested that Kisspeptin 234 hastens the development and pathophysiology of uremic cardiomyopathy by activating the fibrotic TGF-β-mediated pathways .

Result of Action

The molecular and cellular effects of Kisspeptin 234’s action are diverse. In a study involving a rat model of uremic cardiomyopathy, administration of Kisspeptin 234 led to reduced anterior and posterior wall thicknesses, more severe interstitial fibrosis, and overexpression of genes associated with left ventricular remodeling . It also influences the expression of genes associated with stretch (Nppa) and apoptosis (Bax, Bcl2, Casp7) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kisspeptin 234. For instance, in the context of chronic kidney disease, the compound’s effects can be influenced by factors such as hypertension, hemodynamic overload, overactivation of the renin-angiotensin-aldosterone system, and sympathetic nervous system, endothelial dysfunction, inflammation, and increased nitro-oxidative stress .

生化学分析

Biochemical Properties

Kisspeptin 234 functions as an antagonist to the kisspeptin receptor (KISS1R), inhibiting the stimulation of inositol phosphate and the release of gonadotropin-releasing hormone (GnRH) induced by kisspeptin-10 . This interaction is significant in the context of reproductive biology, as kisspeptin signaling is essential for the regulation of the hypothalamic-pituitary-gonadal axis. Kisspeptin 234 binds to the KISS1R on neurons that produce GnRH, thereby modulating the downstream events that support reproduction .

Cellular Effects

Kisspeptin 234 has been shown to influence various cellular processes, particularly in the context of reproductive biology and cardiomyopathy. In reproductive biology, it modulates the activity of GnRH-producing neurons, affecting the secretion of gonadotropins and subsequent reproductive functions . In a rat model of uremic cardiomyopathy, Kisspeptin 234 was found to aggravate the condition by promoting fibrosis and left ventricular hypertrophy, highlighting its impact on cardiac cells and their function .

Molecular Mechanism

At the molecular level, Kisspeptin 234 exerts its effects by binding to the kisspeptin receptor (KISS1R) and inhibiting its activation by kisspeptin-10. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by kisspeptin-10, such as the release of inositol phosphate and GnRH . Additionally, in the context of uremic cardiomyopathy, Kisspeptin 234 activates fibrotic pathways mediated by transforming growth factor-beta (TGF-β), leading to increased expression of genes associated with fibrosis and cardiac remodeling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kisspeptin 234 have been observed to change over time. For instance, in a study on uremic cardiomyopathy, the administration of Kisspeptin 234 over a period of 10 days led to significant changes in cardiac structure and function . The stability and degradation of Kisspeptin 234 in laboratory conditions are crucial factors that influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Kisspeptin 234 vary with different dosages in animal models. In the study on uremic cardiomyopathy, higher doses of Kisspeptin 234 were associated with more severe cardiac fibrosis and left ventricular hypertrophy . This indicates that the dosage of Kisspeptin 234 is a critical factor in determining its impact on physiological processes, with higher doses potentially leading to adverse effects.

Metabolic Pathways

Kisspeptin 234 is involved in metabolic pathways related to reproductive biology and cardiac function. It interacts with enzymes and cofactors that regulate the production and release of GnRH, as well as those involved in fibrotic pathways in the heart . The modulation of these pathways by Kisspeptin 234 can have significant effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, Kisspeptin 234 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which in turn affect its biological activity . The distribution of Kisspeptin 234 within the body is an important factor in its overall efficacy and impact on physiological processes.

Subcellular Localization

Kisspeptin 234 is localized to specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications play a role in directing Kisspeptin 234 to these compartments, ensuring its proper function . The subcellular localization of Kisspeptin 234 is crucial for its ability to modulate signaling pathways and cellular processes effectively.

準備方法

Synthetic Routes and Reaction Conditions

Kisspeptin 234 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

While the industrial production of Kisspeptin 234 is not extensively documented, it is likely that large-scale synthesis would follow similar principles as SPPS, with optimizations for yield and purity. Advanced techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are typically employed.

化学反応の分析

Types of Reactions

Kisspeptin 234 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can be involved in hydrolysis reactions, where peptide bonds are cleaved.

Common Reagents and Conditions

Coupling Reagents: HBTU, HATU, or DIC are commonly used for peptide bond formation.

Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.

Cleavage Reagents: TFA is also used to cleave the peptide from the resin.

Major Products

The major product of the synthesis is the Kisspeptin 234 peptide itself. During hydrolysis, the peptide can be broken down into smaller fragments.

類似化合物との比較

Kisspeptin 234 is one of several kisspeptin antagonists developed for research purposes. Other similar compounds include:

- Kisspeptin 271

- Kisspeptin 354

- Kisspeptin 356

Uniqueness

Kisspeptin 234 is unique due to its high potency and specificity as a kisspeptin receptor antagonist. It has been extensively studied and is widely used in research to delineate the physiological roles of kisspeptin signaling .

Conclusion

Kisspeptin 234 is a valuable tool in scientific research, providing insights into the complex roles of kisspeptin signaling in various physiological and pathological processes. Its synthesis, chemical properties, and applications make it a significant compound in the fields of reproductive biology, cancer research, cardiovascular research, and endocrinology.

特性

IUPAC Name |

(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H78N18O13/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69)/t34-,44+,45+,46+,47-,48+,49+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPKBWSKNCAQJQ-JYYYXURSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H78N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Kisspeptin-234 interact with its target and what are the downstream effects?

A1: Kisspeptin-234 acts as a potent and specific antagonist of the Kiss1 receptor (Kiss1r) []. By binding to Kiss1r, it blocks the action of endogenous kisspeptin, a neuropeptide crucial for the release of gonadotropin-releasing hormone (GnRH) [, ]. This inhibition of Kiss1r signaling ultimately leads to a reduction in luteinizing hormone (LH) levels [, ].

Q2: Can you elaborate on the role of Kisspeptin-234 in understanding the mechanism of kisspeptin signaling?

A2: Kisspeptin-234 has been instrumental in dissecting the mechanisms of kisspeptin signaling, particularly in the context of prolactin release []. Studies using Kisspeptin-234 demonstrated that while kisspeptin stimulates prolactin secretion, this effect is abolished by Kisspeptin-234, indicating a dependence on Kiss1r []. Interestingly, Kisspeptin-234 did not prevent the kisspeptin-induced reduction in tuberoinfundibular dopaminergic (TIDA) neuron activity, suggesting that kisspeptin's effects on prolactin and TIDA neurons may involve different pathways or receptor subtypes [].

Q3: Are there any studies investigating the use of Kisspeptin-234 in specific brain regions?

A3: Yes, research has specifically targeted the diagonal band of Broca (DBB) with Kisspeptin-234 to investigate the role of kisspeptin signaling in this region []. Infusion of Kisspeptin-234 into the DBB was found to block the luteinizing hormone (LH) surge induced by Kisspeptin-10, highlighting the importance of DBB Kiss1r signaling for this process [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

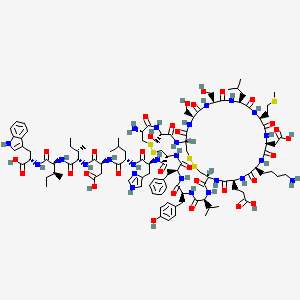

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)